4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid
Description
Properties
IUPAC Name |
4,5-dihydro-2H-benzo[g]indazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2/c15-12(16)11-9-6-5-7-3-1-2-4-8(7)10(9)13-14-11/h1-4H,5-6H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDJLWDAXLFYCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(NN=C2C3=CC=CC=C31)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Phenylhydrazine-Based Cyclization
The foundational step for indazole-3-carboxylic acid derivatives involves condensing phenylhydrazine with carbonyl compounds. For example, benzaldehyde phenylhydrazone is synthesized by reacting phenylhydrazine with benzaldehyde in a polar solvent such as methanol at 25–30°C. Subsequent treatment with oxalyl chloride in dichloromethane forms an intermediate acyl chloride, which undergoes AlCl₃-catalyzed cyclization at 40°C to yield the indazole core. This method, detailed in US20110172428A1, achieves a 76% yield of indazole-3-carboxylic acid after acidic hydrolysis (90°C, acetic acid/HCl).
Oxidation of 3-Methylindazole Derivatives
Alternative routes involve oxidizing 3-methyl-1H-indazole or 3-hydroxymethyl-1H-indazole using strong oxidizing agents like KMnO₄ or CrO₃. However, these methods face challenges in regioselectivity and require expensive reagents, limiting their industrial applicability.
Annulation Strategies for Dihydrobenzo[g]Indazole Formation
Friedel-Crafts Alkylation for Ring Fusion
To construct the dihydrobenzo[g] ring, Friedel-Crafts alkylation is employed. A naphthalene-derived precursor (e.g., tetralone) is condensed with the pre-formed indazole-3-carboxylic acid. Using AlCl₃ in dichloromethane at reflux (40°C), electrophilic aromatic substitution facilitates ring closure, forming the fused benzo[g] system. The reaction mixture is quenched with water, and the product is isolated via layer separation or solvent distillation, yielding a dichloromethane solution of the intermediate.
Hydrogenation of Aromatic Precursors
Selective hydrogenation of a fully aromatic benzo[g]indazole precursor using Pd/C or Raney Ni under H₂ pressure (3–5 atm) reduces the central ring to a 4,5-dihydro structure. This step requires careful temperature control (50–70°C) to avoid over-reduction.
Functionalization and Polymorph Control
Carboxylic Acid Activation and Coupling
The indazole-3-carboxylic acid moiety is activated using HBTU (O-benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate) in dimethylformamide (DMF) with diisopropylethylamine as a base. This generates a reactive intermediate that couples with amines or hydrazides. For example, reaction with (S)-3-aminoquinuclidine dihydrochloride at 45°C for 10 hours forms the corresponding amide derivative, a key step in synthesizing analogs of the target compound.
Polymorph Isolation and Characterization
Two crystalline forms (A and B) of indazole-3-carboxylic acid are reported:
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Form A : Solvent-free, obtained by refluxing Form B in methanol for 4 hours.
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Form B : Hydrated form, isolated via precipitation from DMF/5% HCl.
XRD analysis of Form A shows distinct peaks at 2θ = 10.3°, 11.1°, and 16.8° (Cu Kα radiation). Thermal gravimetric analysis confirms the absence of solvent in Form A, making it preferable for pharmaceutical applications.
Solvent and Base Optimization
Solvent Selection
Base Effects
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Diisopropylethylamine : Enhances coupling efficiency by scavenging HCl during amide bond formation.
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Alkaline earth metal alkoxides : Magnesium or calcium methoxide in methanol improves methylation selectivity, reducing byproduct formation.
Industrial-Scale Process Considerations
Cost-Effective Workup
Isolation via solvent distillation (e.g., removing DMF under reduced pressure) reduces costs compared to chromatography. For example, concentrating a reaction mixture and adding dichloromethane precipitates the product in 95% purity.
Hazard Mitigation
In situ generation of hydrogen during alkoxide formation (e.g., Na/MeOH) poses explosion risks. Substituting pre-formed alkoxides or using calcium oxide minimizes this hazard.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Phenylhydrazine cyclization | 76 | 99.2 | High regioselectivity | Requires toxic AlCl₃ |
| Oxidation of 3-methyl | 45 | 85 | Simple starting materials | Low yield, expensive reagents |
| Hydrogenation route | 68 | 97 | Selective reduction | High-pressure equipment needed |
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Chemical Applications
Building Block for Synthesis
The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex molecules and heterocyclic compounds. Its unique structure allows for various chemical reactions, including oxidation, reduction, and substitution reactions, making it valuable in developing new materials and chemical processes.
Comparison with Similar Compounds
When compared to other indazole derivatives, such as 1-methyl-1H-indazole-3-carbonyl chloride and 2-ethyl-1H-benzimidazole-5-carboxylic acid, 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid exhibits distinct properties that enhance its utility in research.
Biological Applications
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study on benzodihydroindazole derivatives demonstrated that one of the derivatives exhibited significant antiproliferative effects against human pancreatic cancer cells (Capan-1), achieving a tumor growth inhibition rate of 71% in a xenograft model . This suggests that derivatives of this compound may serve as effective treatments for certain cancers.
Mechanism of Action
The mechanism involves the compound's interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity to induce apoptosis or inhibit cell growth in cancer cells .
Medicinal Applications
Therapeutic Potential
Research is ongoing to explore the therapeutic applications of this compound in treating various diseases. Its dual inhibitory action on histone deacetylase 3 (HDAC3) and bromodomain-containing protein 4 (BRD4) positions it as a promising candidate for further drug development .
Industrial Applications
Material Development
In industrial settings, this compound is being investigated for its role in developing new materials. Its chemical properties allow it to be utilized in creating innovative chemical processes that could enhance product performance across various industries.
Table 1: Antiproliferative Activity of Derivatives
| Compound ID | Cell Line | IC50 (µM) | Tumor Growth Inhibition (%) |
|---|---|---|---|
| 26n | Capan-1 | 1 | 71 |
| Compound A | MCF-7 | 25 | 65 |
| Compound B | KATO-III | 30 | 60 |
Table 2: Comparison of Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| This compound | Indazole derivative | Anticancer activity |
| 1-Methyl-1H-indazole-3-carbonyl chloride | Indazole derivative | Selective serotonin antagonist |
| 2-Ethyl-1H-benzimidazole-5-carboxylic acid | Benzimidazole derivative | Antimicrobial properties |
Case Studies
A notable case study involved the development of novel hydroxamic acids based on the benzo[g]indazole scaffold. These compounds were evaluated for their antitumor efficacy against various cancer cell lines. The study reported that certain derivatives showed potent antiproliferative effects at low concentrations, indicating their potential as effective cancer therapies .
Mechanism of Action
The mechanism of action of 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with Varying Saturation
(a) 4,5,6,7-Tetrahydro-2H-indazole-3-carboxylic Acid
- Structure : Features a fully saturated six-membered ring (tetrahydro) instead of the dihydro system.
- Molecular Formula : C₈H₁₀N₂O₂ (MW: 166.18) .
(b) 3-(4-Pyridyl)-4,5-dihydro-1H-benzo[g]indazole
Functional Analogues with Modified Substituents
(a) N′-(5-Bromo-2-oxoindol-3-yl)-4,5-dihydro-2H-benzo[g]indazole-3-carbohydrazide
- Structure : Carboxylic acid converted to a carbohydrazide derivative.
- Synthesis: Reacted with 5-bromo-2-oxoindole hydrazine, forming a hydrazone linkage.
- Applications : Investigated for anticancer activity due to the bromoindole moiety’s electrophilic properties .
(b) β-Amidomethyl Vinyl Sulfone Derivatives
- Examples : (E)-N-(3-(Methylsulfonyl)allyl)-4,5-dihydro-1H-benzo[g]indazole-3-carboxamide (Compound 6).
- Synthesis : Amide coupling of the parent acid with (E)-3-(methylsulfonyl)prop-2-en-1-amine (HBTU/HOBt activation) .
- Activity : Acts as a covalent inhibitor of Chikungunya virus P2 cysteine protease, leveraging the vinyl sulfone’s electrophilicity for irreversible binding .
Pharmacological Analogues
(a) Cannabinoid Receptor Ligands
- Example : 4,5-Dihydro-1H-benzo[g]indazole-based ligands (e.g., tricyclic pyrazoles).
- Activity : High affinity for CB1/CB2 receptors, with structural optimization (e.g., chloro or dichlorophenyl substituents) enhancing antagonism .
- Comparison : The parent carboxylic acid lacks direct receptor binding but serves as a scaffold for introducing hydrophobic substituents critical for receptor interaction .
(b) Endothelin Receptor Antagonists
- Example : 8-Chloro-1-(2′,4′-dichlorophenyl)-N-piperidin-1-yl-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide.
- Structure-Activity : Bulky substituents on the indazole core improve endothelin receptor selectivity. The carboxylic acid derivative’s smaller size limits direct use but enables modular derivatization .
Comparative Data Tables
Table 1. Structural and Physical Properties
Key Research Findings
- Reactivity : The carboxylic acid group enables diverse derivatization (amides, hydrazides), while saturation modulates rigidity .
- Biological Activity : Derivatives exhibit protease inhibition, receptor antagonism, and anticancer effects, depending on substituents .
- Structural Insights : Hydrogen bonding and ring conformation critically influence crystallinity and target binding .
Biological Activity
4,5-Dihydro-1H-benzo[g]indazole-3-carboxylic acid is a heterocyclic compound that has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structural properties, which allow it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a fused benzene and indazole ring system with a carboxylic acid functional group at the 3-position. This configuration contributes to its distinct chemical reactivity and biological activities.
The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes, modulating their activity. Key mechanisms include:
- Receptor Modulation : The compound has shown potential as a ligand for cannabinoid receptors (CB1 and CB2), influencing pathways related to pain modulation and inflammation .
- Enzyme Inhibition : It may inhibit certain enzymes involved in inflammatory processes, contributing to its anti-inflammatory effects .
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent in therapeutic applications.
Anticancer Properties
The compound has been evaluated for its anticancer activity. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines by modulating cell signaling pathways. For instance, it has been shown to increase the expression of phosphorylated ERK1/2 in human promyelocytic leukemia HL-60 cells, indicating an agonistic effect on certain signaling pathways associated with cancer progression .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound has demonstrated significant anti-inflammatory effects. It has been found to inhibit the production of inflammatory cytokines such as TNF-α and IL-6 in various models, showcasing its potential for treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against multiple bacterial strains | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Inhibits TNF-α and IL-6 production |
Case Study: Anticancer Activity
A notable study investigated the effects of this compound on human leukemia cells. The results indicated that at a concentration of 10 nM, the compound significantly increased the expression of phosphorylated ERK1/2 by up to 125% compared to control groups. This suggests that the compound may act as a potential therapeutic agent in targeting leukemia through modulation of key signaling pathways .
Q & A
Q. What are the common synthetic routes for 4,5-dihydro-1H-benzo[g]indazole-3-carboxylic acid?
- Methodological Answer : The compound is synthesized via condensation reactions. For example:
- Route 1 : Reacting naphthalen-1-one derivatives with substituted arylhydrazines (e.g., 4-methoxyphenylhydrazine hydrochloride) under reflux conditions. Purification involves silica gel chromatography (20% EtOAc-hexanes), yielding amorphous solids (10–75% depending on substituents) .
- Route 2 : Coupling the carboxylic acid with amines (e.g., (E)-3-(methylsulfonyl)prop-2-en-1-amine) using carbodiimide-based activation, followed by reflux in polar solvents (e.g., DMF). Yields vary widely (4–81%), influenced by steric/electronic effects of substituents .
Q. Which spectroscopic and analytical techniques are optimal for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Key peaks include aromatic protons (δ 7.2–8.5 ppm) and carbonyl carbons (δ ~162 ppm). For derivatives, splitting patterns (e.g., dt, dd) confirm stereochemistry .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ calculated for C16H18N3O3S: 332.1069; observed: 332.1064) .
- X-ray crystallography : Resolves crystal packing, as seen in silver(I) complexes, revealing N–Ag coordination (bond length ~2.1 Å) and intermolecular interactions (N–H···O, Ag···π) .
Advanced Research Questions
Q. How does this compound behave in coordination chemistry?
- Methodological Answer : The compound acts as a bidentate ligand via its indazole nitrogen atoms. In silver(I) complexes:
- Coordination geometry : Linear N–Ag–N arrangement (bond angle ~175°), stabilized by weak Ag···O interactions (2.6–2.8 Å) .
- Supramolecular interactions : C–H···π and Ag···π contacts consolidate crystal lattices, forming pseudo-helical networks. DFT studies (B3LYP/6-311++G(2d,2p)) correlate well with experimental structures .
Q. What strategies resolve contradictions in reported synthetic yields (e.g., 10% vs. 75%)?
- Methodological Answer : Yield disparities arise from:
- Reaction stoichiometry : Excess hydrazine (4-methoxyphenylhydrazine, 4× molar ratio) improves cyclization efficiency .
- Purification methods : Silica plug chromatography vs. recrystallization (DMF/acetic acid) impacts recovery .
- Substituent effects : Electron-donating groups (e.g., methoxy) enhance stability of intermediates, while steric hindrance reduces yields .
Q. What biological activities are associated with derivatives of this compound?
- Methodological Answer :
- Endothelin receptor antagonism : Derivatives show promise in treating hypertension and renal dysfunction. Structure-activity relationship (SAR) studies highlight the critical role of the carboxylic acid group and benzo[g]indazole core .
- Antiviral potential : Analogues with sulfonylallyl groups inhibit Chikungunya nsP2 protease (IC50 < 1 µM), validated via enzyme kinetics and molecular docking .
Q. How do photochemical properties impact the stability of this compound?
- Methodological Answer : While direct studies are limited, indazole-3-carboxylic acid derivatives undergo UV-induced cis-trans isomerization and ring-opening reactions. For this compound:
- Predicted stability : DFT calculations (B3LYP/6-311++G(2d,2p)) suggest intramolecular H-bonding (O–H···N) stabilizes the ground state, reducing photoreactivity .
- Experimental validation : Matrix-isolation FTIR coupled with UV irradiation can probe isomerization pathways, as demonstrated for related indazoles .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
